Aromatase Inhibition: 4-Phenylpyridine Scaffold Advantage
Although direct Ki data for 2-(4-bromophenyl)-4-phenylpyridine is not available, its core 4-phenylpyridine scaffold exhibits a Ki of 0.36 μM against human placental aromatase, compared to a Ki of 62 μM for the 2-phenylpyridine isomer [1]. This >170-fold difference in potency is attributed to the 4-phenyl substitution enabling optimal nitrogen-heme iron coordination within the aromatase active site . The 2-(4-bromophenyl)-4-phenylpyridine structure retains the critical 4-phenylpyridine pharmacophore while incorporating a bromine atom for potential metabolic stabilization and further synthetic elaboration, positioning it as a structurally optimized intermediate for developing next-generation aromatase inhibitors [2].
| Evidence Dimension | Aromatase inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Not directly reported; inferred from 4-phenylpyridine scaffold (Ki = 0.36 μM) |
| Comparator Or Baseline | 4-Phenylpyridine Ki = 0.36 μM; 2-Phenylpyridine Ki = 62 μM; Pyridine Ki = 320 μM |
| Quantified Difference | 4-Phenylpyridine vs. 2-Phenylpyridine: 172-fold improvement; 4-Phenylpyridine vs. Pyridine: 889-fold improvement |
| Conditions | Human placental microsomal aromatase; competitive inhibition measured by tritium ion release from [1β-3H]androst-4-ene-3,17-dione |
Why This Matters
Procurement of 2-(4-bromophenyl)-4-phenylpyridine provides direct access to the high-affinity 4-phenylpyridine pharmacophore, enabling structure-activity relationship studies and lead optimization in aromatase-targeted programs.
- [1] Vaz AD, Coon MJ, Peegel H, Menon KM. Substituted pyridines: nonsteroidal inhibitors of human placental aromatase cytochrome P-450. Drug Metab Dispos. 1992;20(1):108-112. View Source
- [2] Vaz AD, Coon MJ, Peegel H, Menon KM. Substituted pyridines: nonsteroidal inhibitors of human placental aromatase cytochrome P-450. Drug Metab Dispos. 1992;20(1):108-112. View Source
